1,11-Dimethylchrysene
CAS No.: 52171-92-3
Cat. No.: VC18694129
Molecular Formula: C20H16
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52171-92-3 |
|---|---|
| Molecular Formula | C20H16 |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | 1,11-dimethylchrysene |
| Standard InChI | InChI=1S/C20H16/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-12H,1-2H3 |
| Standard InChI Key | HCLIIKXGJGYUBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=C(C3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1,11-Dimethylchrysene (C₂₀H₁₆) consists of four fused benzene rings with methyl substituents at positions 1 and 11 (Figure 1). The planar structure facilitates π-π stacking interactions, a common feature among PAHs that influences their environmental persistence and biological activity .
Physicochemical Parameters
Key physicochemical properties, derived from experimental estimates and computational models, are summarized below:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 256.34 g/mol | Calculated |
| Density | 1.084 g/cm³ | Estimated |
| Melting Point | 196.4°C | Experimental estimate |
| Boiling Point | 479.58°C | Rough estimate |
| Refractive Index | 1.7480 | Estimated |
These properties suggest high thermal stability and low solubility in aqueous media, typical of high-molecular-weight PAHs . The refractive index estimate aligns with values reported for similarly structured aromatic compounds, indicating strong light absorption in the UV-visible range.
Synthesis and Environmental Occurrence
Synthetic Pathways
While no explicit synthesis protocols for 1,11-dimethylchrysene are documented in the reviewed literature, analogous PAH derivatives are typically synthesized via:
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Friedel-Crafts alkylation of chrysene precursors using methyl halides
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Diels-Alder reactions with methyl-substituted dienes
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Pyrolytic methods involving controlled combustion of organic matter
The positional specificity of methyl groups in 1,11-dimethylchrysene likely requires regioselective catalysis or advanced separation techniques to isolate the desired isomer.
Environmental Distribution
As a substituted PAH, 1,11-dimethylchrysene may form through:
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Incomplete combustion of fossil fuels (≥500°C)
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Diagenetic alteration of organic sediments
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Photochemical reactions of parent PAHs in atmospheric particulate matter
Its detection in environmental matrices would require specialized analytical methods such as GC-MS/MS with selected reaction monitoring (SRM), though no monitoring data specific to this compound were identified in current literature .
Toxicological Profile
Mechanistic Considerations
While direct toxicological data for 1,11-dimethylchrysene are unavailable, studies on chrysene (the parent compound) and 3,11-dimethylcholanthrene provide mechanistic insights:
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Metabolic Activation: Cytochrome P450 enzymes (CYP1A1/1B1) oxidize PAHs to electrophilic diol epoxides that form DNA adducts. Methyl substituents may alter metabolic pathways compared to unchlorinated chrysene.
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Reactive Oxygen Species (ROS) Generation: Chrysene exposure in Müller cells (MIO-M1) increased ROS/RNS levels by 7.6-fold at 1,000 µM, accompanied by mitochondrial membrane potential (ΔΨm) collapse and ATP depletion .
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Cell Death Pathways: Concentration-dependent apoptosis (300–500 µM) and necrosis (1,000 µM) were observed in chrysene-treated cells, suggesting similar thresholds may apply to methylated derivatives .
Comparative Toxicity Data
The table below contrasts chrysene’s effects with theoretical predictions for 1,11-dimethylchrysene:
| Parameter | Chrysene (1,000 µM) | Predicted 1,11-Dimethylchrysene |
|---|---|---|
| Cell Viability Reduction | 46.9% | Likely amplified (steric effects) |
| Caspase-3/7 Activation | 3.8-fold increase | Potentiated by lipophilicity |
| LDH Release | 67% above control | Higher membrane disruption risk |
| Mitochondrial ΔΨm | 76.9% reduction | Enhanced membrane permeability |
Data adapted from Müller cell studies and QSAR modeling.
Research Findings from Analogous Compounds
Chrysene Toxicity Mitigation
Pretreatment with 80 µM lipoic acid in chrysene-exposed cells (500 µM):
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Restored 24.7% cell viability (p<0.001)
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Reduced caspase-3/7 activity by 75.7%
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Normalized mitochondrial ΔΨm (86% recovery)
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Increased ATP production by 40.5%
This suggests antioxidant therapies could mitigate 1,11-dimethylchrysene toxicity, though efficacy may vary due to structural differences .
Isomer-Specific Effects
3,11-Dimethylcholanthrene demonstrates 83% higher tumorigenic potential than 3-methylcholanthrene in murine models, highlighting the critical influence of substituent positioning. By analogy, 1,11-dimethylchrysene’s toxicity profile may differ substantially from other methylated chrysene isomers.
Environmental Impact and Biodegradation
Microbial Degradation
No specific studies exist, but general PAH degradation pathways likely apply:
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Initial oxidation by dioxygenases (e.g., nidA/B)
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Ring cleavage via meta- or ortho-pathways
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Mineralization to CO₂ and H₂O
Methyl groups may hinder enzymatic attack compared to unchlorinated chrysene, prolonging environmental persistence.
Regulatory Status and Research Gaps
Critical Knowledge Deficits
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In vivo carcinogenicity assays in rodent models
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Environmental monitoring data in urban/industrial zones
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Metabolite identification using HRMS/MS techniques
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Structure-activity relationships versus other methylated PAHs
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